N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridine core, methoxy and methyl substituents, and a carboxamide group. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-9-17(10-7-15)14-24-12-4-5-18(22(24)26)21(25)23-19-13-16(2)8-11-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAUXLUXVQGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-methylphenyl isocyanate with a suitable dihydropyridine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine core, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: A related compound used in the synthesis of N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide.
4-Methoxyphenylacetic acid: Another compound with a methoxy substituent, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a dihydropyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which significantly influences its biological activity. The chemical formula is , with a molecular weight of approximately 413.5 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic route is crucial for obtaining high yields and purity, which are essential for biological evaluations.
Antioxidant Activity
Research has shown that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. For instance, studies indicate that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of similar dihydropyridine compounds. Preliminary data suggest that this compound exhibits notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in vitro using various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Induction of apoptosis |
| MCF7 (breast) | 15.0 | Cell cycle arrest |
| A549 (lung) | 10.0 | Reactive oxygen species generation |
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives and evaluated their antitumor activity. The specific compound demonstrated significant growth inhibition in A549 lung cancer cells, showcasing its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related dihydropyridines against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl groups enhanced antimicrobial activity, suggesting structure-activity relationships that could be exploited in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
